molecular formula C26H29N5O3S B1672139 Grapiprant CAS No. 415903-37-6

Grapiprant

Cat. No.: B1672139
CAS No.: 415903-37-6
M. Wt: 491.6 g/mol
InChI Key: HZVLFTCYCLXTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes and reaction conditions for grapiprant are not widely documented in publicly available sources.
    • Industrial production methods are proprietary, but it is synthesized through specific chemical processes.
  • Chemical Reactions Analysis

    • Grapiprant undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly disclosed.
    • Major products formed from these reactions are not widely reported.
  • Scientific Research Applications

    Pharmacological Profile

    Grapiprant functions by selectively blocking the EP4 receptor, which mediates the effects of prostaglandin E2 (PGE2), a key player in inflammation and pain signaling pathways. By inhibiting this receptor, this compound effectively reduces pain and inflammation without disrupting other important prostaglandin pathways that are crucial for various physiological functions .

    Veterinary Applications

    1. Osteoarthritis in Dogs

    This compound has been approved for use in veterinary medicine, specifically for managing pain and inflammation associated with osteoarthritis in dogs. The FDA approved it in 2016, followed by the EMA in 2018. The recommended dosage is 2 mg/kg once daily . Clinical studies have demonstrated its efficacy in reducing pain levels and improving mobility in affected dogs. For instance:

    • A randomized, placebo-controlled trial showed significant improvements in pain scores and overall function in dogs treated with this compound compared to those receiving a placebo .
    • This compound was found to be effective in reducing inflammatory biomarkers and synovial inflammation in animal models of arthritis .

    Human Applications

    1. Pain Management

    Research into the human applications of this compound is ongoing. Preliminary studies suggest that it may be beneficial for treating chronic pain conditions such as osteoarthritis in humans. The mechanism by which this compound operates—specifically targeting the EP4 receptor—suggests potential for managing inflammatory pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

    2. Cancer-related Pain

    This compound is also being investigated for its potential role in cancer-related pain management. Given its mechanism of action, it may help alleviate pain associated with tumor growth and treatment side effects, although more clinical evidence is needed to establish its effectiveness in this area .

    Table: Summary of this compound Research Findings

    Study TypePopulation/ModelFindingsReference
    Randomized Controlled TrialDogs with OsteoarthritisSignificant reduction in pain scores and improved mobility
    Pharmacokinetic StudyBeagle DogsDose-dependent plasma concentration; high serum protein binding
    Efficacy StudyRat ModelsReduced paw swelling and inflammatory biomarkers
    Clinical TrialsHuman SubjectsInvestigating efficacy for chronic pain and cancer-related pain

    Safety Profile

    This compound has shown a favorable safety profile in both veterinary and preliminary human studies. Common side effects reported include gastrointestinal upset; however, these are generally less severe compared to traditional NSAIDs. Long-term studies are still needed to fully understand its safety profile over extended use periods .

    Mechanism of Action

  • Comparison with Similar Compounds

    • Grapiprant’s uniqueness lies in its specific targeting of EP4 receptors.
    • Similar compounds include other NSAIDs used for pain relief, but this compound’s selectivity sets it apart.

    Biological Activity

    Grapiprant is a novel compound classified as a piprant, specifically designed as a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has garnered attention primarily for its application in veterinary medicine, particularly for managing pain and inflammation associated with osteoarthritis (OA) in dogs. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, and clinical efficacy.

    This compound's primary mechanism involves the antagonism of the EP4 receptor, which plays a crucial role in mediating pain and inflammation. By inhibiting this receptor, this compound effectively reduces pain associated with inflammatory conditions. The selectivity for the EP4 receptor over other prostaglandin receptors (EP1, EP2, EP3) minimizes potential side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

    Pharmacokinetics

    The pharmacokinetic profile of this compound has been studied across different animal species, revealing significant variations. Key parameters include:

    • Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations (CmaxC_{max}) occurring within 0.42 to 0.67 hours post-administration in dogs .
    • Bioavailability : Studies indicate that this compound exhibits high serum protein binding (approximately 95%), which may influence its distribution and elimination .
    • Half-life : The elimination half-life (t1/2t_{1/2}) varies significantly among species; for instance, it is reported to be shorter in rabbits compared to dogs .

    Summary of Pharmacokinetic Parameters

    ParameterDogsRabbits
    CmaxC_{max}1800 - 31,000 ng/mlDetectable up to 10 hours
    BioavailabilityHigh (95% protein binding)Varies
    t1/2t_{1/2}Approximately 4-6 hoursRapid elimination

    Clinical Efficacy

    This compound has been subjected to rigorous clinical trials to evaluate its effectiveness in alleviating pain due to OA in dogs. A notable study involving 285 dogs demonstrated significant improvements in pain scores when treated with this compound compared to placebo.

    Key Findings from Clinical Trials

    • Treatment Success Rate : this compound-treated dogs showed a treatment success rate of 48.1%, compared to 31.3% for the placebo group, with a statistically significant difference (P=0.0315P=0.0315) .
    • Pain Severity and Interference Scores : The Pain Severity Score (PSS) and Pain Interference Score (PIS) improved significantly in the this compound group (P=0.0029P=0.0029 and P=0.0022P=0.0022, respectively) .
    • Safety Profile : this compound was generally well tolerated; however, a higher incidence of vomiting was noted in treated dogs (17.02%) compared to the placebo group (6.25%) .

    Table of Clinical Trial Results

    TimepointThis compound Success Rate (%)Placebo Success Rate (%)P-value
    Day 730.516.0.0154
    Day 1441.228.2.0442
    Day 2146.632.8.0443
    Day 2848.131.3.0315

    Case Studies and Observations

    In addition to controlled studies, anecdotal evidence from veterinary practices supports the efficacy of this compound in real-world settings. For instance, many veterinarians have reported positive outcomes in dogs suffering from chronic OA pain when treated with this compound, noting improvements in mobility and overall quality of life.

    Q & A

    Basic Research Questions

    Q. What is the pharmacological mechanism of Grapiprant as a selective EP4 receptor antagonist?

    this compound inhibits prostaglandin E2 (PGE2) binding to EP4 receptors, with a Ki of 13 nM (human) and 20 nM (rat), and blocks PGE2-induced cAMP elevation (pA2: 8.3 for human EP4 receptors). Its selectivity over other prostanoid receptors (>100-fold) supports its use in studying EP4-specific pathways in inflammation and pain . Methodological Insight: Validate EP4 antagonism via competitive binding assays using radiolabeled [³H]PGE2 and functional assays measuring cAMP inhibition in transfected cell lines.

    Q. How can researchers ensure analytical precision in pharmacokinetic studies of this compound?

    A validated LC-MS/MS method detects this compound in plasma with an LOD of 1.5 ng/mL and LOQ of 5 ng/mL. Key parameters include:

    • Chromatography : Retention times of 2.6 min (this compound) and 2.7 min (internal standard).
    • MRM transitions : 495.5 → 295.5 m/z (this compound), 200.4 → 182.1 m/z (IS).
    • Linearity : 5–1000 ng/mL (r = 0.99). Stability tests confirm reliability across freeze-thaw cycles and storage conditions .

    Q. What in vivo models are suitable for evaluating this compound’s anti-hyperalgesic effects?

    Use thermal hyperalgesia models (e.g., intraplantar PGE2 injection in rodents). This compound reduces hyperalgesia with an ED50 of 12.8 mg/kg orally. Ensure dose-response curves account for species-specific EP4 receptor affinity differences (rat vs. human) .

    Advanced Research Questions

    Q. How should researchers design clinical trials to assess this compound’s synergy with immunotherapy in oncology?

    Example: NCT03696212 combined this compound with pembrolizumab (anti-PD1) in advanced NSCLC. Key considerations:

    • Patient stratification : EP4 receptor density in tumors (biomarker analysis).
    • Outcome measures : Progression-free survival (PFS) and immune cell infiltration (via histopathology).
    • Dosing : Align with pharmacokinetic data (e.g., 0.5 mg/kg IV in rabbits ) and adjust for human equivalency .

    Q. How can contradictory data on this compound’s efficacy in chronic inflammation be resolved?

    Contradictions may arise from:

    • Model variability : Acute vs. chronic inflammation models (e.g., PGE2-induced vs. collagen-induced arthritis).
    • Dosing regimens : Suboptimal bioavailability in long-term studies. Resolution Strategy:
    • Conduct meta-analyses of ED50 values across studies .
    • Use pharmacodynamic modeling to correlate plasma concentrations (LC-MS/MS) with receptor occupancy .

    Q. What are the challenges in synthesizing high-purity this compound for preclinical studies?

    The patent (EP 3,980,356) specifies a purity threshold of ≥98%, requiring HPLC-PDA to detect impurities (e.g., Compounds A–D ≤0.5%). Critical steps:

    • Crystallization : Optimize solvent systems (e.g., ethanol/water) to avoid amorphous forms.
    • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

    Q. How can AI tools enhance research question formulation for this compound studies?

    Apply generative AI to:

    • Refine hypotheses : “Generate a research question on this compound’s role in tumor microenvironment modulation.”
    • Identify gaps : Cross-reference clinical trial data (e.g., NCT05041101 in breast cancer) with EP4 signaling pathways . Caution: Verify AI outputs against primary literature to avoid hallucinated citations .

    Q. Methodological Tables

    Table 1: Key Pharmacokinetic Parameters for this compound (Rabbit Model)

    ParameterValueReference
    Plasma half-life (t½)4.2 hours
    Cmax (0.5 mg/kg IV)850 ng/mL
    AUC₀–∞3200 ng·h/mL

    Table 2: EP4 Receptor Binding Affinity Across Species

    SpeciesKi (nM)pA2 (cAMP Inhibition)Reference
    Human138.3
    Rat208.2

    Properties

    IUPAC Name

    1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HZVLFTCYCLXTGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H29N5O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60194419
    Record name CJ 023423
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60194419
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    491.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    Insoluble
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Mechanism of Action

    Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways.
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    415903-37-6
    Record name Grapiprant
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=415903-37-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Grapiprant [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CJ 023423
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60194419
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name GRAPIPRANT
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Melting Point

    >136 ºC (Grapiprant hydrochloride)
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    To a clean and dry 12 L 3-neck round-bottom flask were charged 2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine (422 g, 1.43 moles) and CH2Cl2 (3.37 L). Tosyl isocyanate (217 mL, 1.43 moles) dissolved in CH2Cl2 (851 mL) was added to the reaction keeping the temperature below 21° C. and was stirred for at least 90 minutes. The reaction was deemed complete by HPLC and activated charcoal (DARCO KB-B, 4.2 g) was added. The resulting slurry was filtered through a 0.5-micron filter into a speck free 5 L 3-neck round-bottom flask and the filter washed with CH2Cl2 (421 mL). The reaction was atmospherically concentrated to a minimum stirable volume and displacement continued with speck freed acetone until an internal temperature of 58° C. to 62° C. was achieved and final volume was ˜1.3 L. The reaction was cooled to at least 30° C. and seed of N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A was added. The reaction was allowed to granulate between 20° C. and 25° C. for at least 10 hours. After cooling reaction to 0° C. to 5° C. and granulating for at least 2 hours, the reaction was filtered on a speck free filter. The solids were washed two times with speck free acetone (1.68 L) cooled to 0° C. to 5° C. The wet-cake was returned to a speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The wet-cake was returned to the same speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The product was dried at 45° C. to 50° C. for at least 24 hours to yield 289 g the title product, Polymorph Form A (41.4% yield, 98.68% purity by HPLC).
    Name
    2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine
    Quantity
    422 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.37 L
    Type
    solvent
    Reaction Step One
    Quantity
    217 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    851 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    4.2 g
    Type
    reactant
    Reaction Step Three
    Yield
    41.4%

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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